2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-15-8-6-14(7-9-15)18-16(19)11-23(20,21)10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUXAVWHPGJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorobenzyl methanesulfonate. This intermediate is then reacted with 4-methoxyaniline in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Structural Variations :
- Electron-withdrawing groups (e.g., Cl, F) : Increase polarity and reduce melting points.
- Electron-donating groups (e.g., OCH₃) : Enhance hydrogen-bonding capacity and thermal stability.
- Sulfonyl group variations : Methanesulfonyl vs. quinazoline-sulfonyl or piperazinyl-sulfonyl groups affect molecular weight and steric bulk.
Table 1: Comparison of Selected Acetamide Derivatives
Biological Activity
2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide, with CAS number 339097-72-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 353.82 g/mol
- IUPAC Name : this compound
- Structural Features : The compound contains a chlorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is critical in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that the compound may induce apoptosis in malignant cells through the modulation of apoptotic pathways.
Table 1: Summary of Biological Assays
| Activity Type | Assay Method | Results |
|---|---|---|
| Anti-inflammatory | ELISA | Significant reduction in IL-6 levels |
| Antimicrobial | Disc diffusion assay | Effective against E. coli and S. aureus |
| Anticancer | MTT assay | IC values < 20 µM for several cancer cell lines |
Case Studies
-
Anti-inflammatory Effects in Animal Models :
A study conducted on rats with induced paw edema demonstrated that administration of the compound significantly reduced swelling and pain compared to control groups. The reduction in inflammatory markers was statistically significant (p < 0.05). -
Antimicrobial Efficacy :
In vitro tests showed that the compound inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating potent antimicrobial activity. -
Cytotoxicity Against Cancer Cells :
Research involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC value of approximately 18 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
